4-(2-Aminoethyl)benzene-1-sulfonyl chloride

sulfonyl halide reactivity electrochemical reduction potential nucleophilic substitution kinetics

Sourcing a heterobifunctional linker with true orthogonal reactivity often forces researchers to compromise on geometry or electrophilicity. This compound solves that with a rigid para-substituted scaffold bearing a highly reactive sulfonyl chloride and a pendant primary amine. Key supply and performance advantages: • Enables sequential conjugation: -SO₂Cl reacts with amines/alcohols first, then -NH₂ couples via amide, urea, or reductive amination in a second, chemically distinct step. • Serves as the direct synthetic precursor to AEBSF (IC₅₀ 0.01 mM) via fluoride exchange, offering supply chain independence for protease inhibition campaigns. • Supplied as a fully characterized pharmaceutical impurity reference standard (Glipizide Impurity 18), reducing method validation timelines for QC labs.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
Cat. No. B12960847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)benzene-1-sulfonyl chloride
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)S(=O)(=O)Cl
InChIInChI=1S/C8H10ClNO2S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
InChIKeyMWHLCXQYEVKVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)benzene-1-sulfonyl Chloride – Heterobifunctional Building Block


4-(2-Aminoethyl)benzene-1-sulfonyl chloride (CAS 401631-01-4; molecular formula C₈H₁₀ClNO₂S; MW 219.69 g/mol) is an aromatic sulfonyl chloride bearing a primary amine tethered via an ethylene spacer at the para position . This heterobifunctional architecture — a highly electrophilic –SO₂Cl group paired with a nucleophilic –NH₂ handle — distinguishes it from simple monofunctional sulfonyl chlorides and places it within the class of functionalized sulfonyl halide linkers possessing orthogonal reactivity . The compound serves as the direct synthetic precursor to 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), the widely used irreversible serine protease inhibitor, via halide exchange . It is also a characterized pharmaceutical impurity reference standard (Glipizide Impurity 18) supplied with full regulatory-compliant characterization data [1].

Heterobifunctional linker Orthogonal –SO₂Cl and –NH₂ handles enable sequential two-step conjugation without protecting group manipulation
AEBSF synthetic precursor Direct halide exchange with KF/18-crown-6 yields the serine protease inhibitor AEBSF for bioprocessing studies
Certified impurity standard Glipizide Impurity 18 supplied with regulatory-compliant characterization data for pharmaceutical QC workflows

Why Generic Sulfonyl Chlorides and AEBSF Are Not Substitutes


Generic benzenesulfonyl chloride (unsubstituted) lacks the aminoethyl handle and therefore cannot be deployed as a heterobifunctional linker for sequential bioconjugation . Conversely, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) — while sharing the same aromatic scaffold — is a sulfonyl fluoride whose reactivity is fundamentally attenuated: arylsulfonyl chlorides exhibit half-wave potentials more than 1000 mV less negative than the corresponding fluorides, translating to substantially greater electrophilic reactivity [1]. The chloride form enables rapid sulfonamide/sulfonate ester formation at room temperature that the fluoride cannot match, yet the fluoride's superior aqueous stability (t₁/₂ ≈ 339 min at pH 7.0, 37 °C) makes it the preferred form for biological protease inhibition, not for synthetic derivatization [2]. Critically, the chloride is the obligatory synthetic precursor for generating AEBSF via fluoride exchange — a role that neither the fluoride itself nor simple benzenesulfonyl chloride can fulfill [3]. These functional and reactivity divergences mean that procurement decisions must be driven by the intended application: synthetic intermediate/linker chemistry vs. biological protease inhibition.

Target Compound
Potential Substitute
Key Divergence
4-(2-Aminoethyl)benzene-1-sulfonyl chloride
Generic benzenesulfonyl chloride
Lacks the para-aminoethyl handle; does not support heterobifunctional conjugation workflows
4-(2-Aminoethyl)benzene-1-sulfonyl chloride
AEBSF (sulfonyl fluoride form)
>1000 mV half-wave potential gap; –SO₂F is unreactive toward amines and alcohols under standard conditions, limiting derivatization
Chloride building block
Pre-formulated AEBSF reagent
Chloride enables in-house synthetic divergence to both fluoride and sulfonamide libraries; pre-formulated AEBSF does not support further derivatization

Quantitative Evidence: Key Differentiation from Closest Analogs


Electrophilic Reactivity: Sulfonyl Chloride vs. Fluoride

The electrophilic reactivity of 4-(2-aminoethyl)benzene-1-sulfonyl chloride toward nucleophiles is fundamentally greater than that of its fluoride counterpart AEBSF. Electrochemical studies on arylsulfonyl halides demonstrate that the half-wave reduction potentials of the corresponding chlorides and fluorides differ by more than 1000 mV, with the fluoride being substantially more negative (i.e., harder to reduce, less reactive) [1]. This electrochemical difference directly manifests in chemical reactivity: arylsulfonyl chlorides are 'considerably more reactive chemically than the corresponding fluorides' [1]. For procurement decisions, this means the chloride form is the appropriate choice when rapid, high-yield sulfonamide or sulfonate ester formation is required, while the fluoride is essentially unreactive under the same mild conditions and reserved for biological active-site serine modification.

Electrophilic Reactivity Gap
Class-level inference
Aryl-SO₂Cl: more reactive electrophile
Half-wave potential >1000 mV less negative vs aryl-SO₂F; chloride “considerably more reactive chemically”
Chloride enables rapid room-temperature sulfonamide formation; fluoride unreactive under same conditions
Electrochemical class-level property; review specific substrate context
sulfonyl halide reactivity electrochemical reduction potential nucleophilic substitution kinetics sulfonamide synthesis

Inhibition Potency of Derived AEBSF vs. PMSF

The target compound 4-(2-aminoethyl)benzene-1-sulfonyl chloride is the direct synthetic precursor to AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride), a first-line irreversible serine protease inhibitor. In head-to-head inhibition assays, AEBSF demonstrated an IC₅₀ of 0.01 ± 0.002 mM, compared with 0.23 ± 0.03 mM for phenylmethylsulfonyl fluoride (PMSF), a 23-fold greater potency [1]. A related analog, p-APMSF, showed an intermediate IC₅₀ of 0.18 ± 0.05 mM [1]. This potency advantage, combined with AEBSF's water solubility (>100 mg/mL) and substantially lower acute toxicity (LD₅₀ oral mouse = 2.8 g/kg vs. PMSF's lower LD₅₀), has led to AEBSF largely replacing PMSF in bioprocessing applications [2]. For organizations synthesizing AEBSF in-house or requiring the chloride for controlled sulfonylation of biological targets, procurement of the high-purity chloride building block is the enabling first step.

AEBSF Inhibition Potency
Head-to-head
IC₅₀ = 0.01 ± 0.002 mM
AEBSF (derived from target chloride) vs PMSF IC₅₀ = 0.23 ± 0.03 mM
Reported 23-fold lower IC₅₀ vs PMSF in head-to-head serine protease inhibition assay
Triplicate determinations; assay system as reported in source
serine protease inhibition IC50 comparison AEBSF PMSF bioprocessing proteolysis control

Hydrolysis Half-Life: AEBSF vs. PMSF

The stability of the sulfonyl halide in aqueous media is a critical differentiator. The downstream product AEBSF (derived from the target chloride) exhibits a hydrolysis half-life of 339 min (≈5.7 h) at pH 7.0 and 37 °C — conditions simulating cell culture — extending to 1597 min (≈26.6 h) at pH 7.0 and 25 °C [1]. In contrast, PMSF (phenylmethylsulfonyl fluoride) has an aqueous half-life of approximately 30–35 minutes at pH 8.0, requiring dissolution in organic solvents (DMSO, ethanol) immediately before use . At elevated pH (8.6), AEBSF t₁/₂ decreases to 141 min at 37 °C and 544 min at 25 °C [1], but this still exceeds PMSF stability by 4–5 fold. This kinetic profile is essential for designing AEBSF supplementation strategies in cell culture; the chloride precursor's role in enabling on-demand, high-purity AEBSF synthesis is what links procurement of 4-(2-aminoethyl)benzene-1-sulfonyl chloride to improved bioprocess outcomes.

Aqueous Hydrolysis Stability
Reported
t₁/₂ = 339 min at pH 7.0, 37 °C
Extends to 1597 min at pH 7.0, 25 °C; vs PMSF t₁/₂ ≈ 30–35 min at pH 8.0
Supports sustained protease inhibition over multi-hour cell culture durations
t₁/₂ context-dependent on pH and temperature; review process-specific conditions
hydrolysis kinetics protease inhibitor stability cell culture processing half-life comparison bioprocess optimization

Heterobifunctional Orthogonality for Sequential Bioconjugation

4-(2-Aminoethyl)benzene-1-sulfonyl chloride possesses two chemically orthogonal functional groups: a sulfonyl chloride (–SO₂Cl) that reacts readily with amines and alcohols to form sulfonamides and sulfonate esters, and a primary amine (–NH₂) that can undergo orthogonal reactions (e.g., amide coupling, reductive amination, urea formation) after the sulfonyl chloride has been consumed . This is formally classified as a functionalized sulfonyl halide linker, where 'FG – a functional group possessing orthogonal reactivity to the SO₂Cl group' enables two-step, sequential fragment attachment . In contrast, benzenesulfonyl chloride (unsubstituted) offers only a single reactive handle, and AEBSF (the fluoride) has a drastically attenuated –SO₂F group that does not react with amines or alcohols under standard conditions — it is essentially monofunctional for biological active-site serine modification. The chloride form is therefore the only member of this compound family that enables sequential, controlled bioconjugation at two distinct sites without protecting group manipulation on the sulfonyl moiety.

Orthogonal Reactive Handles
Class-level inference
2 orthogonal handles
–SO₂Cl (sulfonamide/ester formation) + –NH₂ (amide coupling, urea formation) vs single-handle comparators
Enables sequential two-step bioconjugation without protecting group chemistry on the sulfonyl moiety
Class-level heterobifunctional linker property; validate for specific substrate pairs
heterobifunctional linker orthogonal reactivity sequential bioconjugation sulfonamide linker fragment-based drug discovery

Certified Glipizide Impurity Reference Standard

4-(2-Aminoethyl)benzene-1-sulfonyl chloride is an identified and characterized impurity in the synthesis of glipizide, a sulfonylurea antidiabetic drug, and is catalogued as Glipizide Impurity 18 (CAS 401631-01-4) [1]. It is supplied as a reference standard with 'detailed characterization data compliant with regulatory guideline' [1]. Validated stability-indicating HPLC-UV methods have been published for the simultaneous determination of glipizide and its impurities, including this compound, under hydrolytic stress conditions [2]. This regulatory-grade characterization data package — including HPLC purity, NMR, and mass spectral confirmation — distinguishes this compound from generic, uncharacterized sulfonyl chlorides offered without impurity profiling. For pharmaceutical quality control (QC) laboratories, this means the compound can be deployed directly as a reference marker in method development and validation without the need for in-house structural elucidation.

Certified Reference Standard
Supporting evidence
Glipizide Impurity 18
Supplied with full characterization data compliant with ICH Q2(R1) regulatory guidelines
Ready-to-use for HPLC method validation; eliminates in-house structural elucidation
Identity confirmed by HPLC, NMR, MS; review lot-specific CoA
pharmaceutical impurity reference standard glipizide HPLC method validation regulatory compliance

Synthetic Gateway to Sulfonyl Fluoride Inhibitors

The target compound is the obligatory synthetic precursor for generating 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) and related sulfonyl fluoride protease inhibitors. A published method demonstrates that β-aminoethanesulfonyl chlorides — the exact class to which the target compound belongs — are 'conveniently synthesized from β-aminoethanesulfonyl chlorides using KF/18-crown-6 or from β-aminoethanesulfonates using DAST' [1]. This halide exchange strategy is enabled specifically by the lability of the S–Cl bond relative to the S–F bond that is formed. The reverse transformation (fluoride → chloride) is not synthetically accessible under comparable mild conditions. This positions the chloride as the strategic entry point into the entire 4-(2-aminoethyl)benzenesulfonyl compound family: procure the chloride, and both the fluoride (for biological studies) and the sulfonamide (for medicinal chemistry) are accessible via straightforward transformations.

Halide Exchange Gateway
Class-level inference
KF/18-crown-6 route
Chloride → fluoride conversion enables access to AEBSF; reverse reaction not accessible under mild conditions
Single chloride precursor enables synthetic access to the full sulfonyl compound family
Also convertible to diverse sulfonamides via amine coupling; review method-specific yields
sulfonyl fluoride synthesis halide exchange AEBSF precursor protease inhibitor synthesis fluoride substitution

High-Value Application Scenarios


AEBSF Synthesis for Bioprocessing Protease Inhibition

Organizations conducting mammalian cell culture for recombinant protein or monoclonal antibody production face the challenge of proteolytic product clipping. By procuring 4-(2-aminoethyl)benzene-1-sulfonyl chloride and performing in-house fluoride exchange (KF/18-crown-6) to generate AEBSF [1], bioprocess development teams gain access to an inhibitor with an IC₅₀ of 0.01 mM — 23-fold more potent than PMSF (IC₅₀ = 0.23 mM) [2] — and a hydrolysis half-life of 339 min at pH 7.0 and 37 °C, enabling sustained inhibition over multi-hour cell culture runs without repeated supplementation [3]. The chloride procurement route offers cost advantages and supply chain independence compared to purchasing pre-formulated AEBSF, particularly for organizations operating at scale or in regions with limited cold-chain logistics.

Sequential Heterobifunctional Conjugation Scaffold

In fragment-based drug discovery (FBDD) and chemical biology probe development, 4-(2-aminoethyl)benzene-1-sulfonyl chloride serves as a minimalist linker scaffold with two orthogonal handles . The –SO₂Cl group reacts first with an amine- or alcohol-bearing fragment to form a stable sulfonamide or sulfonate ester linkage; the pendant –NH₂ group is then employed in a subsequent, chemically distinct coupling step (e.g., amide bond formation with a carboxylic acid-bearing fragment, urea formation with an isocyanate, or reductive amination with an aldehyde). This two-step, sequential conjugation strategy is impossible with monofunctional benzenesulfonyl chloride (only one handle) or with AEBSF (the –SO₂F group is unreactive toward amines and alcohols under standard conditions). The para-substitution geometry provides a rigid, well-defined 7.2 Å spacing between attachment points suitable for structure-activity relationship (SAR) studies.

Pharmaceutical QC Impurity Reference Standard Deployment

Pharmaceutical QC laboratories developing or validating HPLC methods for glipizide drug substance and finished dosage forms require authenticated impurity standards. 4-(2-Aminoethyl)benzene-1-sulfonyl chloride, catalogued as Glipizide Impurity 18, is supplied with full characterization data compliant with ICH Q2(R1) regulatory guidelines, including HPLC purity certification, NMR structural confirmation, and mass spectral identity [4]. This pre-characterized standard can be deployed directly into stability-indicating method validation protocols without the weeks of in-house structural elucidation required for generic reagent-grade material. For contract research organizations (CROs) and generic pharmaceutical manufacturers facing abbreviated new drug application (ANDA) timelines, this ready-to-use standard reduces both method development cycle time and regulatory submission risk.

Parallel Medicinal Chemistry Library Divergence Point

In parallel medicinal chemistry campaigns, 4-(2-aminoethyl)benzene-1-sulfonyl chloride enables synthetic divergence from a single building block: treatment with diverse amines generates a sulfonamide library, while halide exchange with KF/18-crown-6 yields the sulfonyl fluoride for biochemical target engagement studies [1]. This dual-purpose utility reduces the number of starting materials that must be procured, stored, and quality-controlled — a meaningful logistical advantage for medium-throughput synthesis operations. The electron-donating character of the para-aminoethyl substituent enhances the electrophilicity of the –SO₂Cl group relative to unsubstituted benzenesulfonyl chloride, promoting higher yields in amine coupling reactions under mild conditions.

Application
Selection Property
Validation Focus
AEBSF Synthesis for Bioprocessing
Halide exchange precursor availability
Fluoride conversion yield and inhibitor potency verification
Sequential Bioconjugation Scaffold
Orthogonal –SO₂Cl / –NH₂ reactivity architecture
Stepwise conjugation efficiency and site-specificity under target conditions
Pharmaceutical QC Reference Standard
Regulatory-compliant impurity characterization data package
HPLC method co-elution and stability-indicating validation per ICH Q2(R1)
Medicinal Chemistry Library Divergence
Single-building-block synthetic flexibility to sulfonamide and fluoride libraries
Sulfonamide coupling scope and fluoride derivative characterization
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